

The Metabolic Journey of Revospirone: A Technical Guide to 1-(2-pyrimidinyl)piperazine

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Compound of Interest

Compound Name: Revospirone

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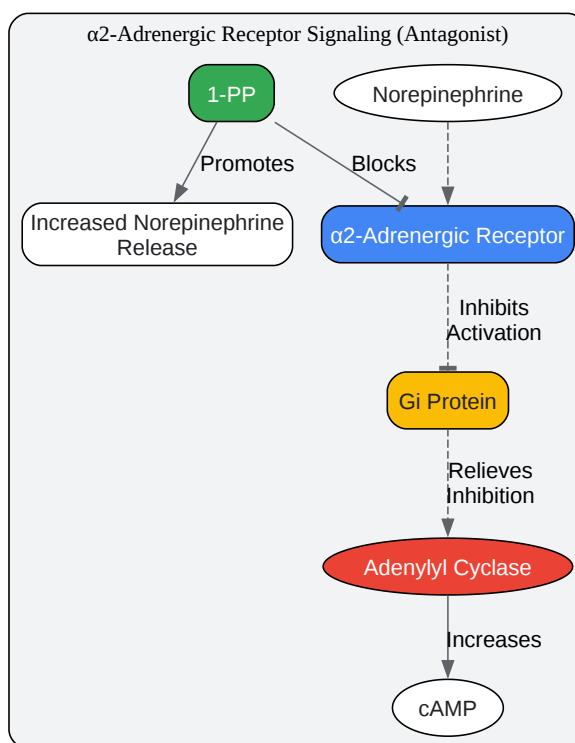
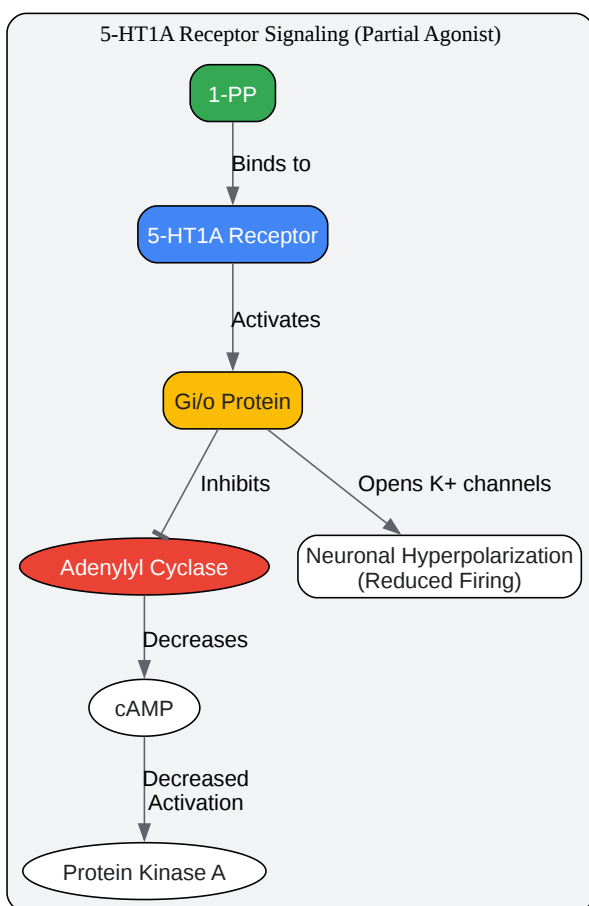
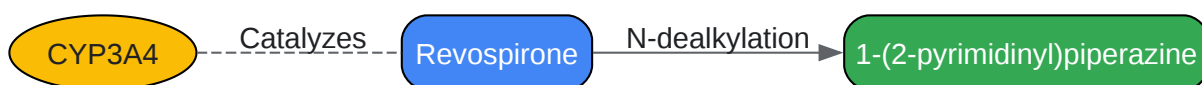
Introduction

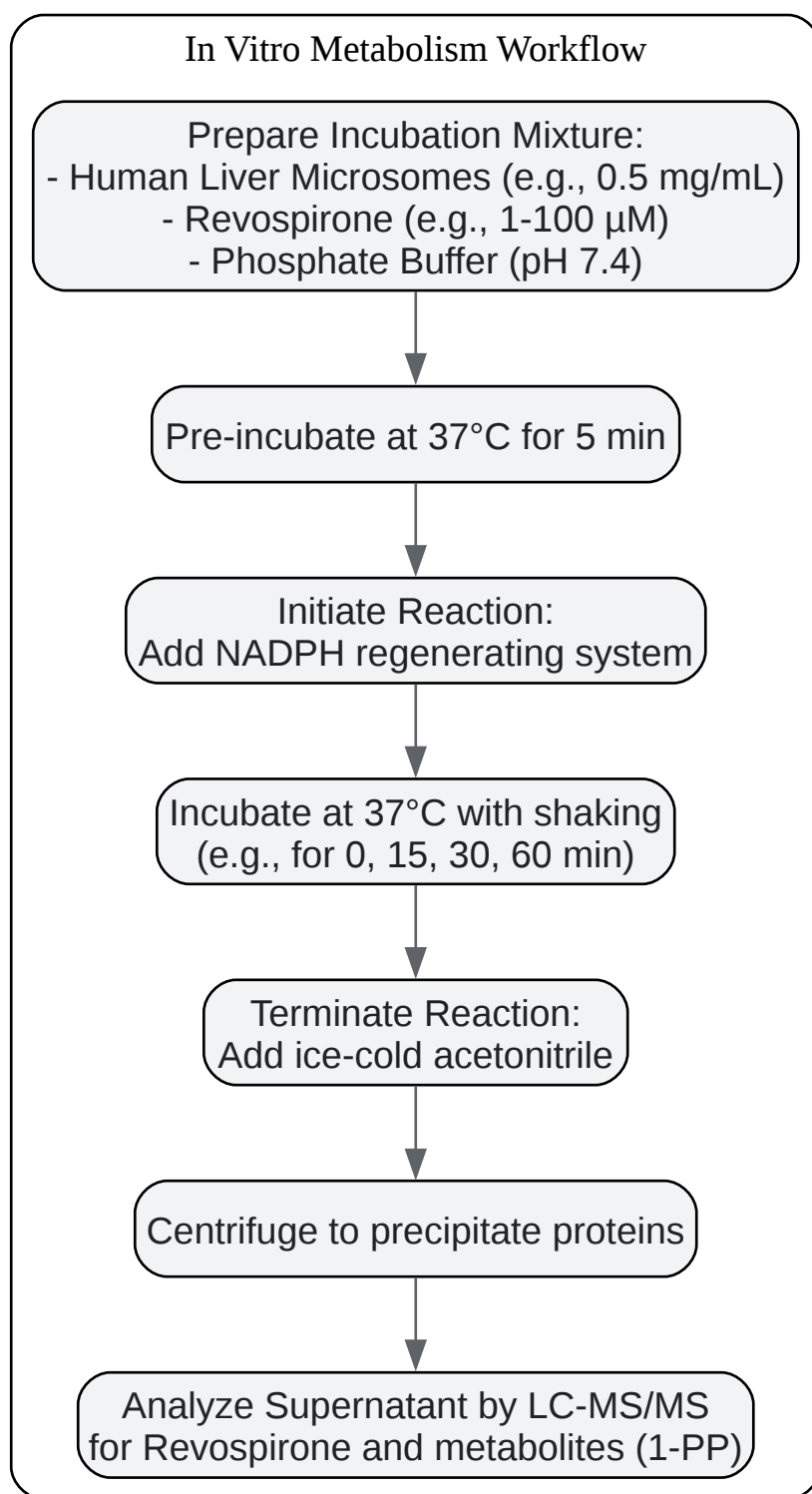
Revospirone, an azapirone derivative, is a selective 5-HT_{1A} receptor partial agonist.^[1] Like other drugs in its class, such as buspirone and tandospirone, **revospirone** undergoes significant metabolism in the body, leading to the formation of the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP).^{[1][2]} This metabolite is not merely an inactive byproduct but contributes significantly to the overall pharmacological profile of the parent drug, exhibiting notable activity as a potent α ₂-adrenergic receptor antagonist and a partial agonist at 5-HT_{1A} receptors.^{[2][3]} Understanding the formation, pharmacological characteristics, and analytical determination of 1-PP is crucial for a comprehensive evaluation of **revospirone**'s mechanism of action, pharmacokinetics, and potential drug-drug interactions.

This in-depth technical guide provides a comprehensive overview of 1-PP as a metabolite of **revospirone**, with a focus on its metabolic pathway, pharmacological activity, and the experimental methodologies used for its characterization. Due to the limited publicly available data specific to **revospirone**, this guide incorporates well-established findings from studies on its close analog, buspirone, to provide a thorough and relevant resource.

Metabolic Pathway of Revospirone to 1-(2-pyrimidinyl)piperazine

The primary metabolic transformation of **revospirone** to 1-PP involves the N-dealkylation of the butyl side chain. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.^[4]^[5]





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